

# Preclinical Evidence for Spg302 in ALS Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A growing body of evidence points to synaptic loss as an early and critical event in ALS pathogenesis.[1] SPG302, a novel, orally bioavailable, and blood-brain barrier-penetrating small molecule developed by Spinogenix, is a first-in-class synaptic regenerative therapeutic. [1][2] Its mechanism of action is centered on the regeneration of lost glutamatergic synapses, offering a potential therapeutic approach to restore neuronal connections and, consequently, motor and cognitive function in ALS.[1][3] This technical guide summarizes the key preclinical evidence for SPG302 in various models relevant to ALS, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism and experimental workflows.

## **Core Mechanism of Action: Synaptic Regeneration**

**SPG302** is designed to trigger neurons to produce new glutamatergic synapses.[3] Preclinical studies have demonstrated its ability to rapidly induce the formation of these crucial neuronal connections.[4] This regenerative activity has the potential to reverse the decline in motor, cognitive, and respiratory functions seen in neurodegenerative diseases like ALS.[3][5] The therapeutic has received preclinical support from the U.S. National Institutes of Health and the Department of Defense.[3]





Click to download full resolution via product page

Caption: Proposed mechanism of **SPG302** in reversing synaptic loss in ALS.

## **Preclinical Efficacy in ALS and Related Models**

**SPG302** has demonstrated efficacy in multiple animal models of neurodegenerative disorders, including two distinct mouse models of ALS and a rat model of cervical spinal cord injury, which is relevant to respiratory complications in ALS.[4]

### TDP-43 (TAR 4/4) Mouse Model of ALS

The TAR 4/4 mouse model overexpresses human TDP-43, a key protein implicated in the pathology of most ALS cases. These mice exhibit a very aggressive and severe motor neuron disease phenotype.

#### Quantitative Data:

| Model                     | Endpoint        | Treatment Group | Result                  |
|---------------------------|-----------------|-----------------|-------------------------|
| TDP-43 (TAR 4/4)<br>Mouse | Median Survival | SPG302          | 35% increase            |
| TDP-43 (TAR 4/4)<br>Mouse | Motor Phenotype | SPG302          | Dramatic<br>improvement |

### Experimental Protocol:

 Animal Model: Homozygous TAR 4/4 mice that overexpress human TDP-43. These mice develop motor symptoms around postnatal day 14 and have a short lifespan.



- Dosing Regimen: SPG302 was administered once daily at a dose of 15 mg/kg via intraperitoneal (IP) injection.
- Treatment Initiation: Dosing commenced on postnatal day 14, after the onset of motor symptoms.
- Endpoint Measurement:
  - Survival: The lifespan of the mice was monitored and recorded.
  - Motor Function: Motor phenotypes were assessed, though the specific scoring system was not detailed in the available resources.



Click to download full resolution via product page



Caption: Experimental workflow for the TDP-43 mouse model study.

## **Ubiquilin 2 Mouse Model of ALS/FTD**

This model expresses a mutant form of the ubiquilin 2 gene, which is associated with X-linked ALS and frontotemporal dementia (FTD). These mice exhibit cognitive and motor deficits, as well as dendritic spine loss.

### **Experimental Findings:**

While specific quantitative data is not yet published, treatment with **SPG302** in this model was reported to:

- · Reverse synaptic deficits.
- Reverse dendritic atrophy in upper motor neurons.

## Rat Model of Cervical Spinal Cord Injury (C2 Hemisection)

This model is used to study respiratory dysfunction, a critical aspect of ALS pathology, by assessing the recovery of diaphragm muscle activity.

### Quantitative Data:

| Model              | Endpoint                                                  | Treatment Group | Vehicle Group |
|--------------------|-----------------------------------------------------------|-----------------|---------------|
| Rat C2 Hemisection | Recovery of<br>Diaphragm Activity<br>(Day 14)             | ~80% of rats    | 29% of rats   |
| Rat C2 Hemisection | Magnitude of<br>Recovery (Day 14, %<br>of pre-lesion EMG) | 59%             | 20%           |

### Experimental Protocol:



- Animal Model: Rats with a C2 spinal cord hemisection (C2SH), which impairs diaphragm function.
- Dosing Regimen: SPG302 was administered daily for 14 days.
- Treatment Initiation: Treatment began on the day of the surgical injury.
- Endpoint Measurement:
  - Diaphragm Electromyography (EMG): EMG activity of the diaphragm muscle was recorded to assess functional recovery. The rate and magnitude of recovery were quantified.



Click to download full resolution via product page



Caption: Experimental workflow for the cervical spinal cord injury rat model.

## Insights from a Preclinical Alzheimer's Disease Model

A peer-reviewed publication on **SPG302** in the 3xTg-AD mouse model of Alzheimer's disease provides valuable insights into the experimental methodologies and the molecular underpinnings of its synaptogenic effects, which are likely conserved across different neurodegenerative conditions.

Quantitative Data from 3xTg-AD Mouse Model:

| Endpoint                                                           | Treatment Group (3 mg/kg) | Treatment Group (30<br>mg/kg) |
|--------------------------------------------------------------------|---------------------------|-------------------------------|
| Spatial Memory (Morris Water Maze)                                 | Significant Improvement   | Significant Improvement       |
| Hippocampal Synaptic Density                                       | Restored                  | Restored                      |
| Postsynaptic Protein Levels<br>(PSD95, Drebrin, p-<br>GluA1/GluA1) | Significantly Increased   | Significantly Increased       |

Detailed Experimental Protocols (Adapted from the 3xTg-AD Study):

- Animal Model: 3xTg-AD mice, which develop age-dependent amyloid-beta and tau
  pathology, along with cognitive deficits and synaptic loss.
- Dosing Regimen: Daily intraperitoneal (IP) injections of SPG302 at 3 mg/kg and 30 mg/kg for 4 weeks.
- Behavioral Assessment:
  - Morris Water Maze: To evaluate spatial learning and memory. Mice were trained to find a hidden platform in a pool of water, and their ability to remember the platform's location was tested.



- Histological Analysis:
  - Golgi Staining: To visualize and quantify the density of dendritic spines in the hippocampus, a direct measure of synaptic connections.
- Biochemical Analysis:
  - Western Blotting: To measure the levels of key synaptic proteins in brain tissue, including:
    - PSD95: A critical scaffolding protein in the postsynaptic density.
    - Drebrin: An actin-binding protein involved in spine morphology and plasticity.
    - GluA1: A subunit of the AMPA receptor, crucial for excitatory synaptic transmission. The ratio of phosphorylated GluA1 to total GluA1 was assessed as a marker of synaptic potentiation.



Click to download full resolution via product page

Caption: Proposed signaling pathway for **SPG302**-mediated synaptic regeneration.

## Conclusion

The preclinical data for **SPG302** provide a strong rationale for its continued development as a therapeutic for ALS. The consistent findings across multiple relevant animal models, including a genetically defined model of ALS (TDP-43) and a model of respiratory dysfunction, demonstrate its potential to address key pathological features of the disease. The demonstrated mechanism of action, focused on the regeneration of glutamatergic synapses, represents a novel and promising approach to not only slow disease progression but also potentially restore lost function. The detailed methodologies from related studies offer a solid foundation for the design of future preclinical and clinical investigations. Further publication of



the detailed quantitative data from the ALS-specific models will be crucial for a complete understanding of the preclinical efficacy of **SPG302**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spinogenix's ALS Breakthrough: A Los Angeles-Based Biotech's Bold Leap Forward [ainvest.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Spinogenix's SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency Spinogenix [spinogenix.com]
- 4. neurologylive.com [neurologylive.com]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Preclinical Evidence for Spg302 in ALS Models: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10860899#preclinical-evidence-for-spg302-in-als-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com